molecular formula C6H10O2 B139392 (S)-1-(tetrahydrofuran-2-yl)ethanone CAS No. 131328-27-3

(S)-1-(tetrahydrofuran-2-yl)ethanone

Cat. No. B139392
CAS RN: 131328-27-3
M. Wt: 114.14 g/mol
InChI Key: KWBQKUZVJVKXHI-LURJTMIESA-N
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Description

“(S)-1-(tetrahydrofuran-2-yl)ethanone” is likely a synthetic intermediate useful for pharmaceutical synthesis . It’s related to “(S)-Tetrahydrofuran-2-yl-methylamine”, which is used in the advancement of human and animal health .


Molecular Structure Analysis

The molecular structure of “(S)-1-(tetrahydrofuran-2-yl)ethanone” would likely be similar to that of “(S)-Tetrahydrofuran-2-yl-methylamine”, which is a five-membered ring with an oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving “(S)-1-(tetrahydrofuran-2-yl)ethanone” would depend on the specific conditions and reagents used. Tetrahydrofuran compounds can be involved in a variety of reactions, including those used in the production of pharmaceuticals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-1-(tetrahydrofuran-2-yl)ethanone” would depend on its specific structure. Similar compounds, like “(S)-Tetrahydrofuran-2-yl-methylamine”, have properties that can be found in databases like PubChem .

Scientific Research Applications

Synthesis and Chemical Applications

Improved Synthetic Route : A study elaborated on an improved synthetic route for (S)-1-(Tetrahydrofuran-2-yl) ethanone, highlighting a process involving dehydration, methylation, and purification steps, achieving a total yield of 68% (Chai Hong-we, 2015).

Corrosion Inhibition : Research on the corrosion inhibition properties of food flavorants revealed that similar compounds effectively inhibit corrosion in X65 steel. Although not directly about (S)-1-(Tetrahydrofuran-2-yl) ethanone, this indicates the potential utility of similar heterocyclic compounds in corrosion inhibition (B. Tan et al., 2019).

Synthesis and Applications in Organic Chemistry

Synthesis of Benzofuran Derivatives : A study focused on synthesizing novel benzofuran derivatives, including 1-(2-alkylbenzofuran-3-yl)-2-phenylethanones, through various chemical manipulations. These derivatives have potential applications in pharmaceutical and chemical industries (H. Kwiecień, M. Szychowska, 2006).

Fused Polycyclic Ring Systems Synthesis : Research on the synthesis of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives through condensation reactions highlights the relevance of similar compounds in constructing complex cyclic structures, which are integral parts of many natural products (B. Someswarao et al., 2018).

Photoinduced Direct Oxidative Annulation : A study demonstrates the photoinduced direct oxidative annulation of certain compounds, resulting in highly functionalized polyheterocyclic ethanones. This process, involving excited-state intramolecular proton transfer, signifies the chemical versatility and potential applications of similar compounds in organic synthesis (Jin Zhang et al., 2017).

Anti-staphylococcal Activity of Oxadiazole Derivatives : The synthesis and characterization of new oxadiazole derivatives, including 1-(2-(5-nitrofuran-2-yl)-5-(aryl)-1,3,4-oxadiazol-3-(2H)-yl) ethanone compounds, revealed strong activity against Staphylococcus aureus. This highlights the potential of structurally similar compounds in antimicrobial applications (Cledualdo Soares de Oliveira et al., 2012).

properties

IUPAC Name

1-[(2S)-oxolan-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(7)6-3-2-4-8-6/h6H,2-4H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBQKUZVJVKXHI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457489
Record name 1-[(2S)-Oxolan-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(tetrahydrofuran-2-yl)ethanone

CAS RN

131328-27-3
Record name 1-[(2S)-Oxolan-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2S)-tetrahydro-2-furanyl]ethanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the significance of the improved synthetic route for (S)-1-(tetrahydrofuran-2-yl)ethanone described in the research?

A1: The research article details an improved synthetic route for (S)-1-(tetrahydrofuran-2-yl)ethanone that offers a higher yield compared to previous methods. The synthesis involves a three-step process starting with (S)-tetrahydrofuran-2-carboxamide. Dehydration of the amide using thionyl chloride and dimethylformamide yields (S)-Tetrahydrofuran-2-carbonitrile. [] Subsequent methylation using methyl magnesium chloride produces the crude (S)-1-(tetrahydrofuran-2-yl)ethanone. [] Finally, purification is achieved by an addition reaction with sodium bisulfite followed by treatment with hydrochloric acid. [] This optimized route achieves a total yield of up to 68%, making it a more efficient method for producing this valuable chiral building block. []

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